4-Bromo-2-methyl-2H-indazole

Chemical Stability Inventory Management Procurement Specification

4-Bromo-2-methyl-2H-indazole (CAS 590417-93-9) is a 2-methyl-substituted indazole heterocycle bearing a bromine atom at the 4-position, with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol. It belongs to the 2H-indazole family, distinguished from 1H-indazoles by the methylation pattern on the pyrazole ring, which fundamentally alters its reactivity and physical properties.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 590417-93-9
Cat. No. B1290184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-2H-indazole
CAS590417-93-9
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2Br
InChIInChI=1S/C8H7BrN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3
InChIKeyOFOZLGCQBJDWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-2H-indazole (CAS 590417-93-9): Procurement-Specification Baseline for a Regiospecific Indazole Building Block


4-Bromo-2-methyl-2H-indazole (CAS 590417-93-9) is a 2-methyl-substituted indazole heterocycle bearing a bromine atom at the 4-position, with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . It belongs to the 2H-indazole family, distinguished from 1H-indazoles by the methylation pattern on the pyrazole ring, which fundamentally alters its reactivity and physical properties [1]. This compound is primarily sourced as a synthetic intermediate for pharmaceutical research, with commercial availability at purities typically ≥97% .

Why Generic Substitution Fails: Positional Isomerism Dictates Reactivity and Stability in 2-Methyl-2H-indazole Building Blocks


Generic interchange among the four positional isomers of bromo-2-methyl-2H-indazole (4-, 5-, 6-, or 7-bromo) is not scientifically valid. The position of the bromine atom dictates the electronic environment of the indazole ring, directly controlling both the regiochemical outcome of downstream cross-coupling reactions and the intrinsic stability of the compound. A critical procurement-relevant distinction is thermal stability: the 4-bromo isomer requires refrigerated storage at 2–8°C , whereas the 5-bromo isomer is stable at room temperature . This discrepancy in storage requirements indicates a significant difference in decomposition kinetics, directly impacting inventory shelf-life and the reliability of subsequent synthetic transformations. Substituting one isomer for another without requalification thus risks both failed coupling reactions and degraded starting material.

Quantitative Differentiation Evidence: 4-Bromo-2-methyl-2H-indazole vs. Its Closest Positional Isomers


Thermal Stability Differential: Refrigerated vs. Ambient Storage Mandate

A direct comparison of manufacturer storage specifications reveals that 4-Bromo-2-methyl-2H-indazole requires storage at 2–8°C , while its 5-bromo positional isomer, 5-Bromo-2-methyl-2H-indazole, is cataloged for storage at room temperature . This is the most immediate, procurement-relevant differentiation: a cold-chain or refrigerated storage requirement adds operational cost and indicates a higher propensity for thermal degradation. The quantification is categorical but powerfully discriminating for laboratory inventory planning.

Chemical Stability Inventory Management Procurement Specification

Regiochemical Identity Defines Cross-Coupling Outcome: Sonogashira Reactivity at the 4-Position

The synthetic utility of 4-Bromo-2-methyl-2H-indazole is explicitly demonstrated via Sonogashira coupling at the 4-position. In a patent exemplification, the compound reacts with propargyl alcohol under Pd(PPh3)2Cl2/CuI catalysis to yield 3-(2-methyl-2H-indazol-4-yl)prop-2-yn-1-ol in 46% isolated yield after chromatographic purification [1]. This yield establishes a performance baseline for the specific reactivity of the 4-bromo substituent in this key C–C bond-forming reaction. Isomers brominated at other positions (5-, 6-, or 7-) would direct coupling to different ring positions, yielding structurally distinct products, making the 4-bromo isomer non-substitutable for any application requiring substitution at the 4-position of the 2-methylindazole scaffold.

Synthetic Chemistry Cross-Coupling Regioselectivity

Predicted Physicochemical Properties Suggest Uniformity Within Isomer Class, Elevating Stability as the Key Differentiator

Predicted boiling points (322.7±15.0 °C) and densities (1.60±0.1 g/cm³) are reported identically for 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-2-methyl-2H-indazole . These computational predictions indicate that bulk physical properties are insensitive to bromine position and therefore cannot differentiate the isomers. Consequently, the experimentally observed divergence in storage stability (2–8°C vs. room temperature) becomes the analytically meaningful discriminator for procurement decisions. Users cannot rely on boiling point or density alone to verify isomeric identity; instead, spectroscopic methods (1H-NMR, InChI Key) and manufacturer-certified purity assays are required.

Physicochemical Properties Formulation Procurement

Defined Application Scenarios for 4-Bromo-2-methyl-2H-indazole Stemming from Its Product-Specific Evidence


Regiospecific C–C Bond Construction via Sonogashira Coupling at the Indazole 4-Position

For medicinal chemistry programs requiring alkyne functionalization exclusively at the 4-position of the 2-methylindazole template, 4-Bromo-2-methyl-2H-indazole is the mandatory starting material. Using the Sonogashira conditions from the exemplified patent (propargyl alcohol, Pd(PPh3)2Cl2, Et3N, 70°C) , researchers can expect a baseline yield of 46% for the 4-alkynylated product. Substituting the 5-, 6-, or 7-bromo isomer would produce a structurally different regioisomer, invalidating structure-activity relationship (SAR) studies. This scenario is particularly relevant for kinase inhibitor projects where the 4-position of the indazole is a known vector for extending into the solvent-exposed region or for introducing click-chemistry handles.

Cold-Chain Procurement Planning for High-Value Intermediate Inventory

Laboratories and procurement managers must treat 4-Bromo-2-methyl-2H-indazole as a refrigerated inventory item (2–8°C) , unlike its 5-bromo analog, which can be stored at ambient temperature . Application of this compound in multi-step synthesis campaigns therefore demands cold-storage capacity and temperature-monitored shipping. Facilities lacking reliable 2–8°C storage should not substitute the 4-bromo isomer with the room-temperature-stable 5-bromo isomer without full re-validation of the synthetic route, as the electronic and steric properties at the reactive center are fundamentally different.

Analytical Release Testing for Isomer Identity Verification

Since predicted physicochemical properties (boiling point, density) are identical across the four bromo-2-methyl-2H-indazole isomers , incoming quality control must rely on isomer-specific analytical signatures. The InChI Key (OFOZLGCQBJDWRJ-UHFFFAOYSA-N) and 1H-NMR spectrum (diagnostic peaks in the aromatic region distinguishing 4-substitution from 5-, 6-, or 7-substitution patterns) should be used as primary identity tests. This scenario is critical for GLP laboratories where isomer misassignment could lead to erroneous biological data.

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